molecular formula C11H12N2O2 B11757630 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline

Cat. No.: B11757630
M. Wt: 204.22 g/mol
InChI Key: DSJITWLOCCOYPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves multiple steps, typically starting with the formation of the isoxazole ring followed by the construction of the isoquinoline moiety. Common synthetic routes include:

    Cyclization reactions: Utilizing appropriate precursors to form the isoxazole ring.

    Methoxylation: Introducing the methoxy group at the desired position.

    Hydrogenation: Reducing specific bonds to achieve the tetrahydro form.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Reacting with nucleophiles or electrophiles to substitute the methoxy group or other positions on the ring.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions .

Scientific Research Applications

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can be compared with other isoxazoloisoquinoline derivatives, such as:

    3,3a,4,9-Tetrahydroisoxazolo[4,3-g]isoquinoline: Lacks the methoxy group, leading to different chemical properties and reactivity.

    8-Hydroxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

8-methoxy-3,3a,4,9-tetrahydro-[1,2]oxazolo[4,3-g]isoquinoline

InChI

InChI=1S/C11H12N2O2/c1-14-11-9-5-10-8(6-15-13-10)4-7(9)2-3-12-11/h2-3,8H,4-6H2,1H3

InChI Key

DSJITWLOCCOYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1CC3=NOCC3C2

Origin of Product

United States

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